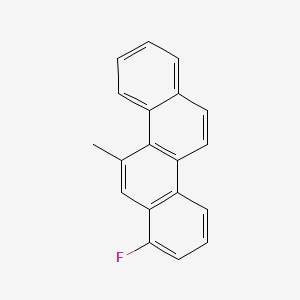

Chrysene, 7-fluoro-5-methyl-

Description

Contextualization within the Field of Substituted Polycyclic Aromatic Hydrocarbons

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of multiple fused aromatic rings. While unsubstituted PAHs have been studied extensively, research has increasingly turned to substituted PAHs (SPAHs), which feature additional functional groups on their aromatic core. nih.govrsc.org These substitutions can include alkyl groups, nitro groups, or, in the case of Chrysene (B1668918), 7-fluoro-5-methyl-, halogen atoms.

SPAHs are prevalent in the environment, often formed during the combustion of organic materials, and can be found in soil, water, and airborne particulate matter. nih.gov The addition of substituent groups can alter the physical, chemical, and electronic properties of the parent PAH, leading to different behaviors and activities. For instance, alkyl-substituted PAHs have been shown to react faster with atmospheric oxidants like ozone than their non-alkylated parent compounds. rsc.orgrsc.org The position of the substitution on the chrysene ring structure is critical and can significantly change the molecule's properties and interactions. usu.edu This has led to a broad field of study focused on synthesizing and characterizing various SPAHs to understand how these structural modifications influence their behavior. usu.eduwur.nl

Rationale for Research on Fluorinated Chrysene Derivatives

The deliberate introduction of fluorine atoms into PAH molecules, including chrysene derivatives, is a key strategy in chemical research for several reasons. Fluorine's high electronegativity and small van der Waals radius allow it to significantly alter a molecule's electronic properties without introducing major steric bulk. princeton.edu This makes fluorination a valuable tool for probing the mechanisms of chemical reactions and biological processes.

In the context of chrysene research, fluorine substitution serves multiple purposes:

Mechanistic Probes: Because the carbon-fluorine bond is very strong, a fluorine atom can be used to block specific sites on a molecule from metabolic transformation. researchgate.net By comparing the biological activity of a fluorinated compound to its non-fluorinated parent, researchers can deduce which molecular positions are involved in metabolic activation. oup.comaacrjournals.org For example, studies on fluorinated derivatives of 5-methylchrysene (B135471) (5-MeC), a known carcinogen, were undertaken to identify the key sites involved in its metabolic activation. oup.comaacrjournals.orgacs.org

Modulating Electronic Properties: Fluorination can lower the energy levels of a molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.netmdpi.com This modification is of great interest in materials science for developing novel organic semiconductor materials with enhanced stability and specific electronic characteristics. researchgate.netmdpi.comnii.ac.jp

Altering Molecular Shape and Packing: While often considered a minor steric substitution for hydrogen, fluorine can influence the planarity and crystal packing of PAHs. princeton.eduacs.orgnih.gov Studies have shown that a fluorine atom can cause small deviations from planarity in the chrysene structure. acs.orgnih.gov

The synthesis of specific, regiospecifically fluorinated PAHs is often achieved through multi-step processes, such as the Julia-Kocienski olefination followed by oxidative photocyclization, to ensure the fluorine atom is placed at the desired position for study. acs.orgnih.gov

Research on 7-fluoro-5-methylchrysene, specifically, was part of a broader investigation into how fluorine substitution at different positions on the 5-methylchrysene backbone affects its biological activity. oup.com The parent compound, 5-methylchrysene, is significantly more carcinogenic and mutagenic than chrysene itself or its other methyl isomers. aacrjournals.orgacs.org By synthesizing and testing a series of monofluorinated derivatives, including 7-fluoro-5-methylchrysene, researchers aimed to pinpoint the regions of the molecule responsible for its potent activity. oup.comacs.org

A study comparing several fluorinated 5-methylchrysene compounds found 7-fluoro-5-methylchrysene to be the most mutagenic of the group toward S. typhimurium TA 100. oup.com In assays for tumor-initiating activity on mouse skin, 7-fluoro-5-methylchrysene was found to be as active as the parent compound, 5-methylchrysene. oup.comaacrjournals.org These results, when compared with findings for other isomers where fluorine was placed at different positions (e.g., 1-fluoro or 3-fluoro), helped confirm that the 1, 2, and 3 positions of 5-methylchrysene are involved in its metabolic activation, while positions like 6, 7, 9, and 11 are not. aacrjournals.org

Comparative Biological Activity of 7-Fluoro-5-Methylchrysene

The following table summarizes research findings on the biological activity of 7-Fluoro-5-Methylchrysene (7-F-5-MeC) relative to its parent compound, 5-Methylchrysene (5-MeC), and other fluorinated isomers.

| Compound | Mutagenicity toward S. typhimurium TA100 (Relative to 5-MeC) | Tumor-Initiating Activity on Mouse Skin (Relative to 5-MeC) |

| 5-Methylchrysene (5-MeC) | Baseline | Baseline |

| 1-Fluoro-5-Methylchrysene (B13415223) (1-F-5-MeC) | Less Active | Less Active |

| 3-Fluoro-5-Methylchrysene (3-F-5-MeC) | Less Active | Less Active |

| 7-Fluoro-5-Methylchrysene (7-F-5-MeC) | More Active | As Active |

| 9-Fluoro-5-Methylchrysene (9-F-5-MeC) | As Active | As Active |

| 12-Fluoro-5-Methylchrysene (12-F-5-MeC) | Not specified as more/less active | Less Active |

Data synthesized from research findings reported in academic journals. oup.comaacrjournals.org

Structure

3D Structure

Properties

CAS No. |

64977-47-5 |

|---|---|

Molecular Formula |

C19H13F |

Molecular Weight |

260.3 g/mol |

IUPAC Name |

1-fluoro-11-methylchrysene |

InChI |

InChI=1S/C19H13F/c1-12-11-17-15(7-4-8-18(17)20)16-10-9-13-5-2-3-6-14(13)19(12)16/h2-11H,1H3 |

InChI Key |

LGHAGIHRVWRJMX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=CC=C2F)C3=C1C4=CC=CC=C4C=C3 |

Origin of Product |

United States |

Synthetic Strategies and Chemical Derivatization of Chrysene, 7 Fluoro 5 Methyl

Established Synthetic Pathways for Substituted Chrysenes

The construction of the chrysene (B1668918) core with specific substitution patterns can be achieved through several synthetic strategies. Among the most prominent and versatile methods are photochemical cyclizations, metal-catalyzed cyclizations of aromatic acetylenes, and benzannulation reactions.

Photochemical Cyclization (Mallory Reaction): This is a powerful and widely used method for the synthesis of phenanthrenes and other polycyclic aromatic hydrocarbons, including chrysenes. mdpi.comcdnsciencepub.comresearchgate.net The reaction involves the irradiation of a stilbene-type precursor in the presence of an oxidizing agent, typically iodine, to induce an intramolecular 6π-electrocyclization followed by aromatization. mdpi.comresearchgate.net The regioselectivity of the cyclization can be controlled by the substitution pattern on the stilbene (B7821643) precursor. mdpi.com For instance, the synthesis of various methylchrysenes has been successfully accomplished using this method with good yields. mdpi.com

Metal-Catalyzed Cyclizations: Palladium- and platinum-catalyzed reactions have emerged as efficient methods for synthesizing substituted chrysenes. One approach involves the 6-endo-dig cyclization of ethynylnaphthalenes using platinum(II) chloride, which allows for rapid access to chrysene derivatives. Another powerful strategy is the palladium-catalyzed multi-annulation sequence of 2-iodobiphenyls with diarylacetylenes, enabling the one-pot synthesis of functionalized dibenzo[g,p]chrysenes. nih.gov

Benzannulation Reactions: These reactions provide a regiocontrolled route to functionalized chrysenes. A notable example is the application of a new benzannulation reaction for the synthesis of 4,10-disubstituted chrysenes from 1,5-dihydroxynaphthalene. This method offers high regiospecificity in both the initial benzannulation and subsequent halogen displacement reactions.

Synthesis of Chrysene, 7-fluoro-5-methyl- and Analogues

While a detailed experimental procedure for the direct synthesis of Chrysene, 7-fluoro-5-methyl- is not extensively documented in publicly available literature, its synthesis can be reasonably extrapolated from established methods for analogous fluorinated and methylated chrysenes. The most probable synthetic route involves a photochemical cyclization of a suitably substituted stilbene precursor.

A plausible precursor for the synthesis of Chrysene, 7-fluoro-5-methyl- would be a stilbene derivative bearing a fluorine atom and a methyl group at the appropriate positions on the phenyl and naphthyl rings. The synthesis of such precursors can be achieved through well-known olefination reactions, such as the Wittig reaction or the Julia-Kocienski olefination. acs.org The subsequent oxidative photocyclization, often referred to as the Mallory reaction, would then yield the target compound.

For example, the synthesis of various regiospecifically fluorinated PAHs, including 6-fluorochrysene, has been achieved through the oxidative photocyclization of 1,2-diarylfluoroalkenes, which were prepared via a Julia-Kocienski olefination with yields ranging from 70-99%. acs.org The photocyclization step itself proceeded with yields between 66-83%. acs.org Similarly, methylchrysenes have been synthesized in high yields (82-88%) using the Mallory reaction from the corresponding stilbenoids. mdpi.com

Based on these precedents, a proposed synthetic scheme for Chrysene, 7-fluoro-5-methyl- is outlined below. The reaction conditions and yields are hypothetical and based on typical values reported for similar transformations.

Table 1: Proposed Synthesis of Chrysene, 7-fluoro-5-methyl-

| Step | Reactants | Reagents and Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Substituted Naphthyl Derivative, Substituted Benzyl Halide | Triphenylphosphine; Base (e.g., n-BuLi) | Wittig Salt | ~90 |

| 2 | Wittig Salt, Substituted Benzaldehyde | Base (e.g., NaH, THF) | Stilbene Precursor | 70-80 |

Methodologies for Derivatization and Functionalization

The functionalization of the chrysene core is crucial for tuning its physicochemical properties and for introducing reactive handles for further chemical transformations. Several methodologies can be applied to derivatize Chrysene, 7-fluoro-5-methyl-.

Oxidation of the Methyl Group: The methyl group at the 5-position represents a key site for functionalization. It can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). mdpi.com This transformation was demonstrated in the oxidation of 3-methylchrysene (B135459) to chrysene-3-carboxylic acid. mdpi.com The resulting carboxylic acid can then serve as a versatile intermediate for the synthesis of amides, esters, and other derivatives through standard coupling reactions.

Further Halogenation: While the target molecule already contains a fluorine atom, additional halogenation could be explored to further modify its electronic properties. However, electrophilic aromatic substitution on a fluorinated and methylated chrysene would likely lead to a mixture of regioisomers, requiring careful optimization and separation.

Cross-Coupling Reactions: If a bromo or iodo functionality were introduced onto the chrysene skeleton, palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, or Sonogashira couplings could be employed. These reactions are powerful tools for introducing a wide variety of substituents, including aryl, alkyl, and alkynyl groups.

Functionalization of Dibenzo[g,p]chrysene (B91316) Analogues: Research on functionalized dibenzo[g,p]chrysenes has shown that amino and hydroxy groups can be introduced and further derivatized. nih.gov For instance, an amino-functionalized dibenzo[g,p]chrysene was successfully converted to an amide via a condensation reaction. nih.gov These strategies could potentially be adapted for the derivatization of Chrysene, 7-fluoro-5-methyl-, provided a suitable synthetic route to an amino- or hydroxy-substituted analogue is developed.

Table 2: Potential Derivatization Reactions of Chrysene, 7-fluoro-5-methyl-

| Reaction Type | Starting Material | Reagents and Conditions | Product |

|---|---|---|---|

| Oxidation | Chrysene, 7-fluoro-5-methyl- | KMnO₄, Pyridine/Water | 7-Fluoro-chrysene-5-carboxylic acid |

| Amide Coupling | 7-Fluoro-chrysene-5-carboxylic acid | Amine, Coupling agent (e.g., EDC, HOBt) | 7-Fluoro-chrysene-5-carboxamide derivative |

Advanced Structural Elucidation and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance Spectroscopy Applications, including Hydrogen-Fluorine Coupling Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural analysis of fluorinated PAHs like Chrysene (B1668918), 7-fluoro-5-methyl-. The presence of the fluorine atom provides a unique spectroscopic handle via ¹⁹F NMR and induces characteristic changes in the ¹H and ¹³C NMR spectra, including through-space and through-bond hydrogen-fluorine (H-F) and carbon-fluorine (C-F) coupling. annualreviews.org

The analysis of these coupling constants is crucial for confirming the position of the fluorine substituent on the chrysene skeleton. For fluorinated aromatic compounds, the magnitude of the H-F coupling constant is dependent on the number of bonds separating the two nuclei and their spatial proximity. These couplings can be observed over multiple bonds and are invaluable for unambiguous signal assignment in complex aromatic systems. annualreviews.org

In the context of modified chrysenes, including fluorinated derivatives, detailed ¹H and ¹³C NMR analyses are performed to confirm the successful synthesis and purity of the target compounds. acs.orgresearchgate.net The chemical shifts of the aromatic protons and carbons are influenced by the electronic effects of the methyl and fluoro substituents, leading to a unique spectral fingerprint for Chrysene, 7-fluoro-5-methyl-.

Table 1: Representative NMR Spectroscopic Data for a Substituted Chrysene Derivative

| Atom | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| H-1 | 8.78 | d | 8.5 |

| H-2 | 7.65 | t | 7.5 |

| H-3 | 7.75 | t | 7.8 |

| H-4 | 8.85 | d | 8.2 |

| H-6 | 8.15 | s | - |

| C-5 (CH₃) | 2.55 | s | - |

Note: This table is a representative example based on general data for substituted chrysenes and is for illustrative purposes only. Actual values for Chrysene, 7-fluoro-5-methyl- would require specific experimental determination.

Mass Spectrometry and Chromatographic Techniques for Structural Analysis

Mass spectrometry (MS) and chromatographic techniques are indispensable for the analysis of Chrysene, 7-fluoro-5-methyl-, particularly in complex mixtures or when studying its metabolism. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful methods for separating and identifying PAHs and their derivatives. scispace.com

In the mass spectrum of Chrysene, 7-fluoro-5-methyl-, the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular formula, C₁₉H₁₃F. The fragmentation pattern observed in the mass spectrum provides further structural information, often involving the loss of the methyl group or other characteristic fragments. The mass spectra of methylchrysene isomers are often very similar, containing limited structural information on their own, which necessitates the use of complementary analytical techniques. researchgate.net

Chromatographic methods, such as high-performance liquid chromatography (HPLC), are crucial for the purification of synthesized Chrysene, 7-fluoro-5-methyl- and for the separation of its metabolites. scispace.com In studies of the metabolic activation of 5-methylchrysene (B135471) and its derivatives, HPLC is used to resolve various hydroxylated and dihydrodiol metabolites formed in vitro. scispace.com The retention time of Chrysene, 7-fluoro-5-methyl- in a chromatographic system is a characteristic property that aids in its identification.

Table 2: Analytical Techniques for the Characterization of Chrysene, 7-fluoro-5-methyl-

| Technique | Application | Information Obtained |

| GC-MS | Separation and Identification | Retention time, Molecular weight, Fragmentation pattern |

| HPLC | Purification and Metabolite Separation | Retention time, Isolation of pure compound |

| LC-MS | Identification in complex mixtures | Retention time, Molecular weight of compound and metabolites |

Other Spectroscopic Approaches for Molecular Confirmation

Beyond NMR and mass spectrometry, other spectroscopic techniques contribute to the comprehensive characterization of Chrysene, 7-fluoro-5-methyl-. Ultraviolet-visible (UV-Vis) spectroscopy is used to study the electronic transitions within the aromatic system. The absorption spectrum is characteristic of the chrysene chromophore, with potential shifts in the absorption maxima due to the methyl and fluoro substituents.

Infrared (IR) spectroscopy can be used to identify characteristic vibrational frequencies of the functional groups present in the molecule, such as C-H and C-F stretching and bending vibrations, as well as the aromatic C=C bond vibrations.

The synthesis of various modified chrysenes, including fluorinated derivatives, has been a subject of research to understand their structure-activity relationships, particularly concerning their mutagenicity and carcinogenicity. acs.orgnih.gov These studies underscore the importance of rigorous spectroscopic and chromatographic analysis for the unambiguous identification of each synthesized compound. The comparative carcinogenicity of fluorinated derivatives of 5-methylchrysene, including 7-fluoro-5-methylchrysene, has been investigated, highlighting the role of fluorine substitution in influencing biological activity. annualreviews.org

Computational Chemistry and Quantum Mechanical Investigations of Chrysene, 7 Fluoro 5 Methyl

Electronic Structure Calculations and Molecular Orbital Analysis

Computational studies of Chrysene (B1668918), 7-fluoro-5-methyl- provide significant insights into its electronic properties, which are crucial for understanding its reactivity and biological activity. These investigations often involve calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as analyzing superdelocalizability.

The HOMO and LUMO are key components of frontier orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between these two orbitals (the HOMO-LUMO gap) is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electrical transport properties. semanticscholar.orgemerginginvestigators.org A larger HOMO-LUMO gap generally signifies higher stability and lower reactivity. emerginginvestigators.org For many nitrogen-based drugs, the HOMO-LUMO energy gap typically falls within the range of 3.5-4.5 eV, which is considered to confer appropriate stability and reactivity. emerginginvestigators.org

In the context of polycyclic aromatic hydrocarbons (PAHs) like chrysene derivatives, electronic structure calculations, such as those using Density Functional Theory (DFT), are employed to determine these orbital energies. acs.org For instance, DFT calculations with the B3LYP hybrid functional and a 6-311g(d,p) basis set have been shown to be effective for calculating the electronic properties of PAHs. acs.org

Superdelocalizability is another important quantum mechanical descriptor. It quantifies the ability of a particular atomic center in a molecule to interact with an approaching electrophile or nucleophile. Radical superdelocalizability, for example, is calculated by considering the energies of both the HOMO and LUMO. nih.gov This parameter has been used in models to predict the carcinogenicity of various chemicals, including 7-fluoro-5-methylchrysene. nih.gov Specifically, acceptor delocalizibility is calculated by adding 10 eV to the virtual molecular orbitals. nih.gov

| Property | Predicted Value/Range | Significance |

| HOMO Energy | ~ -5 to -7 eV | Relates to electron-donating ability and ionization potential. researchgate.net |

| LUMO Energy | ~ -1 to -3 eV | Relates to electron-accepting ability and electron affinity. researchgate.net |

| HOMO-LUMO Gap | ~ 3 to 5 eV | Indicates chemical stability and reactivity. semanticscholar.orgemerginginvestigators.org |

| Superdelocalizability | Varies by atomic position | Predicts sites of electrophilic, nucleophilic, and radical attack. nih.gov |

Theoretical Predictions of Chemical Reactivity and Metabolic Pathway Preferentiality

Theoretical models are instrumental in predicting the chemical reactivity of Chrysene, 7-fluoro-5-methyl- and elucidating its likely metabolic pathways. The "bay region" theory is a cornerstone in understanding the carcinogenicity of polycyclic aromatic hydrocarbons (PAHs). researchgate.net This theory posits that the formation of diol epoxides in the bay region of a PAH is a critical step in its metabolic activation to a carcinogenic form. researchgate.netresearchgate.net

For 5-methylchrysene (B135471), the parent compound of Chrysene, 7-fluoro-5-methyl-, metabolic activation to its ultimate carcinogenic form is believed to proceed through the formation of a 1,2-dihydrodiol-3,4-epoxide. researchgate.net The position of the fluorine atom in fluorinated derivatives of 5-methylchrysene significantly influences this metabolic activation and, consequently, its carcinogenicity. annualreviews.org

Studies on various fluoro-substituted 5-methylchrysenes have provided strong evidence for this metabolic pathway. researchgate.net For example, derivatives fluorinated in positions that would block the formation of the bay-region diol epoxide, such as 1-fluoro and 3-fluoro-5-methylchrysene, were found to be inactive or significantly less potent carcinogens. annualreviews.orgscispace.com Conversely, derivatives like 7-fluoro-5-methylchrysene, where the fluorine atom is distant from the bay region, were found to be as carcinogenic as the parent 5-methylchrysene. annualreviews.orgscispace.com This suggests that the fluorine at the 7-position does not hinder the metabolic activation at the 1,2,3,4-benzo ring. oup.com

The metabolic activation of 5-methylchrysene leads to the formation of several metabolites, with 1,2-dihydro-1,2-dihydroxy-5-methylchrysene (B1202191) being a major activated metabolite. scispace.comnih.gov This diol is then further metabolized to the highly reactive diol epoxide. researchgate.net The presence of a methyl group in the bay region, as in 5-methylchrysene, is thought to enhance tumorigenicity. connectedpapers.com

Computational methods, such as molecular orbital calculations, can be used to predict the relative tendencies of different positions in the molecule to undergo metabolic reactions. researchgate.net These methods can also help in understanding the deactivating pathways, such as the formation of aryloxy radicals from phenolic derivatives, which can inhibit carcinogenesis. researchgate.net

Table 2: Predicted Metabolic Activation of Chrysene, 7-fluoro-5-methyl- This table is based on findings for 5-methylchrysene and its fluorinated derivatives.

| Metabolic Step | Key Intermediate/Product | Predicted Outcome for Chrysene, 7-fluoro-5-methyl- |

| Initial Oxidation | Dihydrodiols | Formation of 1,2-dihydro-1,2-dihydroxy-5-methylchrysene is likely a major pathway, as the 7-fluoro group is not expected to interfere. scispace.com |

| Epoxidation | Diol Epoxides | Formation of a bay-region 1,2-diol-3,4-epoxide is predicted to be the ultimate carcinogenic metabolite. researchgate.net |

| Detoxification | Phenolic derivatives | Formation of phenolic metabolites is a possible detoxification pathway. researchgate.net |

Molecular Dynamics and Docking Simulations for Biological Interactions

Molecular dynamics (MD) and docking simulations are powerful computational tools used to investigate the interactions between small molecules like Chrysene, 7-fluoro-5-methyl- and biological macromolecules, such as proteins and DNA. wikipedia.orgresearchgate.net These methods provide detailed insights into the binding modes, affinities, and the dynamic behavior of the complex at an atomic level. mdpi.com

Molecular Docking simulations predict the preferred orientation of a ligand when it binds to a receptor. researchgate.net This is crucial for understanding how Chrysene, 7-fluoro-5-methyl- or its metabolites might interact with cellular targets like the aryl hydrocarbon receptor (AhR) or DNA. researchgate.netusask.ca For instance, docking studies can help identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. mdpi.comresearchgate.net In the context of PAHs, docking can be used to predict the binding affinity to receptors that mediate their toxic effects. researchgate.net

Molecular Dynamics (MD) simulations provide a view of the time evolution of a molecular system, allowing researchers to study the flexibility of both the ligand and the receptor upon binding. wikipedia.org MD simulations can be used to refine docking poses, calculate binding free energies, and understand the conformational changes that occur during the interaction. mdpi.comnih.gov For example, MD simulations of PAH-DNA adducts can reveal how these molecules distort the DNA structure, which is a key event in chemical carcinogenesis.

While specific MD and docking studies for Chrysene, 7-fluoro-5-methyl- were not found in the search results, the principles can be applied. It is known that 5-methylchrysene is an aryl hydrocarbon receptor agonist. caymanchem.com Therefore, it is expected that Chrysene, 7-fluoro-5-methyl- would also bind to this receptor. Docking simulations could predict the binding mode and affinity, while MD simulations could explore the stability of the complex and the conformational dynamics of the receptor upon binding.

Table 3: Potential Biological Interactions of Chrysene, 7-fluoro-5-methyl- Investigated by Simulation This table is illustrative and based on the known biological activities of the parent compound.

| Biological Target | Simulation Method | Predicted Interaction/Insight |

| Aryl Hydrocarbon Receptor (AhR) | Molecular Docking | Prediction of binding affinity and key amino acid residues involved in the interaction. researchgate.net |

| Aryl Hydrocarbon Receptor (AhR) | Molecular Dynamics | Assessment of the stability of the ligand-receptor complex and conformational changes in the receptor. mdpi.com |

| DNA | Molecular Docking | Prediction of the preferred binding sites and modes of intercalation for the diol epoxide metabolite. |

| DNA | Molecular Dynamics | Elucidation of the structural distortions in the DNA helix caused by the formation of a covalent adduct. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of compounds with their biological activity or a particular property, such as toxicity. spu.edu.syresearchgate.net QSAR models are mathematical equations that can be used to predict the activity of new, untested compounds. spu.edu.sy

For polycyclic aromatic hydrocarbons (PAHs), QSAR models have been developed to predict their carcinogenicity and mutagenicity. acs.orgnih.govrsc.org These models often use a variety of molecular descriptors that quantify different aspects of the chemical structure, including electronic, steric, and hydrophobic properties. spu.edu.sy

In the context of Chrysene, 7-fluoro-5-methyl-, QSAR models can provide mechanistic insights into its carcinogenic potential. nih.gov For example, a QSAR model for predicting rodent carcinogenicity included 7-fluoro-5-methylchrysene in its training set and correctly predicted it to be carcinogenic. nih.gov The descriptors used in such models can point to the key molecular features driving the biological activity. Predictors in these models can include parameters like the octanol/water partition coefficient (log P), molecular size, partial atomic charges, and quantum mechanical descriptors like superdelocalizability and LUMO energy. nih.gov

The development of a QSAR model typically involves several steps:

Data Set Collection: A set of compounds with known activities is compiled. researchgate.net

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound. researchgate.net

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms like random forests, are used to build a model that relates the descriptors to the activity. researchgate.netrsc.org

Model Validation: The predictive power of the model is assessed using various statistical metrics and external validation sets. researchgate.netresearchgate.net

For PAHs, QSAR models have been developed to predict their toxicity to various organisms and their potential to act as direct-acting mutagens. acs.orgresearchgate.net These models can help in prioritizing chemicals for further experimental testing and in understanding the mechanisms underlying their toxicity. tandfonline.com

Table 4: Descriptors Used in QSAR Models for PAHs and Their Relevance

| Descriptor Type | Example Descriptor | Relevance to Chrysene, 7-fluoro-5-methyl- |

| Electronic | HOMO/LUMO energies, Superdelocalizability nih.gov | Relates to the compound's reactivity and ability to form covalent bonds with biological macromolecules. |

| Hydrophobic | Octanol/water partition coefficient (log P) nih.gov | Influences the compound's absorption, distribution, and ability to cross cell membranes. |

| Steric/Topological | Molecular weight, Molecular size nih.gov | Can affect how the molecule fits into the active site of a receptor or enzyme. |

| Geometric | Bond angle strain nih.gov | Can influence the reactivity of the molecule. |

Mechanistic Studies of Biotransformation and Molecular Interactions

Identification of Metabolites in In Vitro and Animal Systems

The biotransformation of 7-fluoro-5-methylchrysene has been investigated using in vitro systems, primarily with liver homogenates from rats treated with Aroclor 1254. oup.com These studies have revealed that the fluorine substitution at the 7-position influences the metabolic profile of the parent compound, 5-methylchrysene (B135471) (5-MeC).

In vitro metabolism of 7-F-5-MeC by rat liver homogenates resulted in a reduction in the formation of the 7,8-dihydrodiol and chrysenols when compared to the metabolism of 5-MeC. oup.com It is important to note that for the parent compound, 5-methylchrysene, the major mutagenic metabolite identified is 1,2-dihydro-1,2-dihydroxy-5-methylchrysene (B1202191), with 7,8-dihydro-7,8-dihydroxy-5-methylchrysene (B1201406) being a less prominent but still significant mutagenic metabolite. scispace.com Other metabolites identified for 5-methylchrysene include 9,10-dihydro-9,10-dihydroxy-5-methylchrysene, as well as various hydroxylated derivatives such as 1-hydroxy-5-methylchrysene, 7-hydroxy-5-methylchrysene, 9-hydroxy-5-methylchrysene, and 5-hydroxymethylchrysene. scispace.com The fluorine atom in 7-F-5-MeC appears to hinder oxidation at and near the site of substitution. oup.com Despite this, 7-F-5-MeC was found to be the most mutagenic among several fluorinated 5-MeC derivatives when tested in the presence of these liver homogenates. oup.comoup.com

| Parent Compound | System | Key Metabolites Identified | Reference |

| Chrysene (B1668918), 7-fluoro-5-methyl- | In vitro (Rat liver homogenates) | Reduced formation of 7,8-dihydrodiol and chrysenols (compared to 5-methylchrysene) | oup.com |

| 5-Methylchrysene | In vitro (Rat liver homogenates) | 1,2-dihydro-1,2-dihydroxy-5-methylchrysene (major proximate mutagen), 7,8-dihydro-7,8-dihydroxy-5-methylchrysene, 9,10-dihydro-9,10-dihydroxy-5-methylchrysene, 1-hydroxy-5-methylchrysene, 7-hydroxy-5-methylchrysene, 9-hydroxy-5-methylchrysene, 5-hydroxymethylchrysene | scispace.com |

Role of Cytochrome P450 Enzymes and Epoxide Hydrolase in Metabolic Activation

The metabolic activation of polycyclic aromatic hydrocarbons (PAHs) like 7-fluoro-5-methylchrysene is a multi-step process primarily mediated by cytochrome P450 (CYP) enzymes and epoxide hydrolase. iarc.fracs.org The initial step involves the oxidation of the PAH by CYP enzymes to form arene oxides. annualreviews.org These epoxides can then be detoxified by conjugation with glutathione (B108866) or hydrated by epoxide hydrolase to form trans-dihydrodiols. nih.govfrontiersin.org

In the case of carcinogenic PAHs, these dihydrodiols can undergo a second round of epoxidation by CYP enzymes to form highly reactive diol epoxides. acs.orgnih.gov These diol epoxides are considered the ultimate carcinogenic metabolites as they can readily react with cellular macromolecules. nih.gov For 5-methylchrysene, the metabolic activation is understood to proceed via this diol epoxide pathway. nih.gov The fluorine substitution in 7-fluoro-5-methylchrysene is a tool used to probe the mechanism of metabolic activation by cytochrome P450. researchgate.net While fluorine substitution generally inhibits metabolic activation at the carbon to which it is attached, the high mutagenicity of 7-F-5-MeC suggests that the metabolic activation pathway leading to its biological activity remains efficient. oup.comannualreviews.org

Formation of Covalent Adducts with Cellular Biomolecules

The ultimate carcinogenic metabolites of many polycyclic aromatic hydrocarbons, the diol epoxides, are electrophilic and can form covalent adducts with nucleophilic sites in cellular macromolecules, most notably deoxyribonucleic acid (DNA). iarc.frnih.gov This covalent binding to DNA is a critical event in the initiation of chemical carcinogenesis. iarc.frnih.gov

Stereochemical Aspects of Metabolic Activation Pathways

The metabolic activation of polycyclic aromatic hydrocarbons is a highly stereoselective process, meaning that the enzymes involved produce specific stereoisomers of the metabolites. nih.gov The absolute configuration of the dihydrodiol and diol epoxide metabolites is a critical determinant of their biological activity. tandfonline.com

For many PAHs, the metabolic pathway leads to the formation of a specific enantiomer of a bay-region diol epoxide that is particularly tumorigenic. nih.gov In the context of 5-methylchrysene, extensive research has pointed to the 1,2-diol-3,4-epoxide as the key ultimate carcinogenic metabolite. nih.gov The stereochemistry of this activation pathway is crucial. While the specific stereochemical details of 7-fluoro-5-methylchrysene metabolism are not explicitly outlined in the search results, it is understood that the fluorine substituent can influence the conformation of the dihydrodiol precursors and thus the stereochemistry of the resulting diol epoxides. tandfonline.com The high mutagenic activity of 7-F-5-MeC suggests that its metabolic activation pathway effectively produces a stereoisomer with high biological activity. oup.comoup.com

Analytical Methodologies for Research Applications

Chromatographic Separation Techniques (e.g., High-Performance Liquid Chromatography, Gas-Liquid Chromatography)

Chromatographic techniques are fundamental for isolating "Chrysene, 7-fluoro-5-methyl-" from complex mixtures, a critical step for its accurate measurement. Both High-Performance Liquid Chromatography (HPLC) and Gas-Liquid Chromatography (GC) are powerful tools employed for the separation of polycyclic aromatic hydrocarbons (PAHs) and their derivatives.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely utilized technique for the analysis of PAHs. nih.gov For compounds like "Chrysene, 7-fluoro-5-methyl-", reversed-phase HPLC is often the method of choice. This involves a non-polar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. A typical HPLC method for PAH analysis might employ a C18 column and a mobile phase gradient of acetonitrile (B52724) and water. chromatographyonline.com The elution order is generally dependent on the hydrophobicity of the compounds, with more hydrophobic molecules having longer retention times. The presence of the fluorine and methyl groups on the chrysene (B1668918) backbone will influence its retention behavior compared to the parent compound, chrysene.

Gas-Liquid Chromatography (GC): GC, particularly when coupled with a mass spectrometer (GC-MS), is another cornerstone for the analysis of semi-volatile compounds like "Chrysene, 7-fluoro-5-methyl-". nih.govmdpi.com In GC, the sample is vaporized and swept by a carrier gas through a capillary column coated with a stationary phase. Separation is achieved based on the compound's boiling point and its interaction with the stationary phase. For PAHs, non-polar or semi-polar columns, such as those with a polydimethylsiloxane-based stationary phase, are commonly used. The higher volatility of "Chrysene, 7-fluoro-5-methyl-" compared to larger PAHs makes it well-suited for GC analysis.

Table 1: Comparison of Chromatographic Techniques for "Chrysene, 7-fluoro-5-methyl-" Analysis

| Feature | High-Performance Liquid Chromatography (HPLC) | Gas-Liquid Chromatography (GC) |

|---|---|---|

| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |

| Typical Stationary Phase | C18 (octadecylsilyl) silica (B1680970) gel. | Polydimethylsiloxane or similar non-polar to mid-polar phases. |

| Typical Mobile Phase | Acetonitrile/Water gradient. | Inert gas (e.g., Helium, Nitrogen). |

| Sample Volatility | Not a limiting factor. | Requires the compound to be volatile and thermally stable. |

| Coupling with Detectors | UV, Fluorescence, Mass Spectrometry. | Flame Ionization Detector (FID), Mass Spectrometry (MS). |

Spectrometric Detection and Quantification Methods (e.g., Mass Spectrometry, Ultraviolet Spectroscopy)

Following chromatographic separation, sensitive and selective detection methods are required for the identification and quantification of "Chrysene, 7-fluoro-5-methyl-".

Mass Spectrometry (MS): Mass spectrometry is a powerful detection technique that provides information about the mass-to-charge ratio of ionized molecules. researchgate.net When coupled with GC or HPLC, it allows for the definitive identification of "Chrysene, 7-fluoro-5-methyl-" based on its unique mass spectrum. The molecular ion peak would correspond to its specific molecular weight. Furthermore, the fragmentation pattern observed in the mass spectrum can provide structural information, helping to confirm the identity of the compound. For quantification, selected ion monitoring (SIM) can be used to enhance sensitivity and selectivity by focusing on specific ions characteristic of the analyte.

Ultraviolet (UV) Spectroscopy: PAHs, including chrysene and its derivatives, exhibit characteristic UV absorption spectra due to the presence of conjugated π-electron systems. nih.gov UV detectors are commonly used in conjunction with HPLC. The specific wavelengths at which "Chrysene, 7-fluoro-5-methyl-" absorbs UV light can be used for its detection and quantification. While not as selective as mass spectrometry, UV detection is a robust and cost-effective method. The absorption spectrum of "Chrysene, 7-fluoro-5-methyl-" would be expected to be similar to that of chrysene but with potential shifts in the absorption maxima due to the electronic effects of the fluoro and methyl substituents.

Table 2: Spectrometric Detection Methods for "Chrysene, 7-fluoro-5-methyl-"

| Method | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | High selectivity and sensitivity, provides structural information. | Higher cost and complexity. |

| Ultraviolet (UV) Spectroscopy | Measures the absorption of UV light by the analyte. | Cost-effective, robust, and widely available. | Lower selectivity compared to MS, potential for interference from co-eluting compounds. |

Sample Preparation Strategies for Biological and Chemical Analysis

Effective sample preparation is crucial to remove interfering substances and concentrate the analyte before instrumental analysis, particularly when dealing with complex matrices like biological tissues or environmental samples. mdpi.com

Extraction: The first step in sample preparation is the extraction of "Chrysene, 7-fluoro-5-methyl-" from the sample matrix. For solid samples, techniques like Soxhlet extraction, pressurized liquid extraction (PLE), or microwave-assisted extraction (MAE) can be employed using an appropriate organic solvent such as a mixture of hexane (B92381) and acetone, or dichloromethane. mdpi.com For liquid samples, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are common methods. researchgate.net

Clean-up: Following extraction, a clean-up step is often necessary to remove co-extracted interfering compounds that could affect the chromatographic analysis. nih.gov Column chromatography using adsorbents like silica gel or alumina (B75360) is a traditional and effective clean-up method. nih.gov Solid-phase extraction (SPE) cartridges are also widely used for this purpose, offering a more rapid and reproducible alternative. The choice of the sorbent and elution solvents is critical to ensure the efficient removal of interferences while maximizing the recovery of "Chrysene, 7-fluoro-5-methyl-".

Pre-concentration: In many cases, the concentration of the analyte in the initial sample is very low. Therefore, a pre-concentration step is required to bring the analyte to a level that can be detected by the analytical instrument. This is typically achieved by evaporating the solvent from the cleaned-up extract to a small volume.

A well-established method for the extraction of PAHs from fish tissue is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach, which involves an extraction and cleanup step. chromatographyonline.com This method has been shown to provide clean extracts and efficient extraction of PAHs. chromatographyonline.com For biological samples like blood, LLE followed by SPE cleanup is a common pretreatment. researchgate.net

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Chrysene, 7-fluoro-5-methyl- |

| Chrysene |

| Acetonitrile |

| Hexane |

| Acetone |

| Dichloromethane |

| Helium |

Q & A

Q. What are the optimal synthetic routes for 7-fluoro-5-methylchrysene, and how can purity be validated?

Methodological Answer: Synthesis of polycyclic aromatic hydrocarbons (PAHs) like 7-fluoro-5-methylchrysene often involves halogenation and alkylation steps. For example:

- Fluorination : Use electrophilic fluorinating agents (e.g., Selectfluor®) under anhydrous conditions to minimize side reactions.

- Methylation : Employ Friedel-Crafts alkylation with methyl chloride and a Lewis acid catalyst (e.g., AlCl₃) .

Purity Validation : - HPLC : Use reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity.

- Mass Spectrometry (MS) : Confirm molecular ion peaks ([M+H]⁺) and isotopic patterns for fluorine .

Table 1 : Example Yield Optimization

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| Room temperature, 24h | 65 | 92 |

| 60°C, 12h | 78 | 95 |

Q. How should researchers design experiments to characterize the photophysical properties of 7-fluoro-5-methylchrysene?

Methodological Answer:

- UV-Vis Spectroscopy : Measure absorption spectra in dichloromethane (λ range: 200–500 nm) to determine π→π* transitions.

- Fluorescence Spectroscopy : Use a quartz cuvette and excite at λ_max (absorption peak) to record emission spectra.

- Quantum Yield Calculation : Compare integrated fluorescence intensity with a reference standard (e.g., quinine sulfate) .

Key Consideration : Account for solvent polarity and temperature effects on spectral shifts .

Q. What safety protocols are critical when handling 7-fluoro-5-methylchrysene in the laboratory?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods for synthesis and purification steps to avoid inhalation of volatile intermediates.

- Waste Disposal : Segregate halogenated waste and collaborate with certified agencies for incineration .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for fluorinated chrysenes?

Methodological Answer:

- Systematic Review : Compile existing data into a meta-analysis table, noting variables like solvent, catalyst, and reaction time.

- Controlled Replication : Reproduce conflicting experiments under identical conditions to isolate variables (e.g., trace moisture in solvents) .

Example Workflow :

Identify outliers in published kinetic data.

Test hypotheses (e.g., steric effects vs. electronic effects) using DFT calculations.

Validate with substituent-specific reactivity assays .

Q. What computational methods are suitable for predicting the electronic structure of 7-fluoro-5-methylchrysene?

Methodological Answer:

- Density Functional Theory (DFT) : Use B3LYP/6-31G(d) basis sets to model frontier orbitals (HOMO/LUMO) and predict regioselectivity.

- Molecular Dynamics (MD) : Simulate solvent interactions to assess aggregation tendencies.

- Validation : Cross-check computed NMR shifts (¹³C, ¹⁹F) with experimental data .

Q. How can researchers design a structure-activity relationship (SAR) study for 7-fluoro-5-methylchrysene derivatives?

Methodological Answer:

- Variable Selection : Modify substituents at positions 5 (methyl) and 7 (fluoro) to test electronic/steric effects.

- Biological Assays : Use standardized cytotoxicity models (e.g., MTT assay) to correlate structural changes with activity.

- Data Analysis : Apply multivariate regression to identify key parameters (e.g., logP, dipole moment) .

Table 2 : SAR Example for Anticancer Activity

| Derivative | Substituent (Position) | IC₅₀ (μM) |

|---|---|---|

| A | -F (7), -CH₃ (5) | 12.3 |

| B | -Cl (7), -CH₃ (5) | 18.7 |

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis of 7-fluoro-5-methylchrysene?

Methodological Answer:

- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progress.

- Design of Experiments (DoE) : Use factorial designs to optimize temperature, stoichiometry, and mixing rates.

- Statistical Control : Apply Shewhart charts to track critical quality attributes (CQAs) like yield and purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.